molecular formula C28H26ClF3N2O6 B10858261 4-[3-[[(1S)-1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid

4-[3-[[(1S)-1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid

Cat. No.: B10858261
M. Wt: 579.0 g/mol
InChI Key: WUBVXTOLZKVNEG-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

JNJ-A07 undergoes several types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include halogenating agents like N-bromosuccinimide and bases like diisopropylethylamine (DIPEA) . The major products formed from these reactions are intermediates that are further processed to yield the final compound. The compound’s stability and reactivity are crucial for its effectiveness as an antiviral agent.

Scientific Research Applications

JNJ-A07 has significant scientific research applications, particularly in the field of antiviral drug development. It has been shown to be highly effective against all four serotypes of the dengue virus, making it a valuable tool for studying dengue virus infections . In addition to its use in virology, JNJ-A07 can be used in medicinal chemistry to develop new antiviral agents with similar mechanisms of action. Its specificity for the dengue virus also makes it a useful compound for studying viral replication and host-virus interactions.

Mechanism of Action

JNJ-A07 exerts its antiviral effects by blocking the interaction between the dengue virus non-structural proteins NS3 and NS4B . This interaction is essential for the formation of the viral replication complex, which is necessary for viral RNA synthesis. By inhibiting this interaction, JNJ-A07 prevents the virus from replicating and spreading within the host . The compound’s mechanism of action is unique and represents a novel approach to antiviral drug development.

Properties

Molecular Formula

C28H26ClF3N2O6

Molecular Weight

579.0 g/mol

IUPAC Name

4-[3-[[(1S)-1-(4-chlorophenyl)-2-oxo-2-[6-(trifluoromethoxy)-2,3-dihydroindol-1-yl]ethyl]amino]-5-methoxyphenoxy]butanoic acid

InChI

InChI=1S/C28H26ClF3N2O6/c1-38-22-13-20(14-23(15-22)39-12-2-3-25(35)36)33-26(18-4-7-19(29)8-5-18)27(37)34-11-10-17-6-9-21(16-24(17)34)40-28(30,31)32/h4-9,13-16,26,33H,2-3,10-12H2,1H3,(H,35,36)/t26-/m0/s1

InChI Key

WUBVXTOLZKVNEG-SANMLTNESA-N

Isomeric SMILES

COC1=CC(=CC(=C1)N[C@@H](C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OCCCC(=O)O

Canonical SMILES

COC1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)N3CCC4=C3C=C(C=C4)OC(F)(F)F)OCCCC(=O)O

Origin of Product

United States

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